molecular formula C8H15NO6 B583441 2-Acetamido-2-Deoxy-D-Talopyranose CAS No. 282727-46-2

2-Acetamido-2-Deoxy-D-Talopyranose

Cat. No.: B583441
CAS No.: 282727-46-2
M. Wt: 221.209
InChI Key: OVRNDRQMDRJTHS-XLSKCSLXSA-N
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Description

2-Acetamido-2-Deoxy-D-Talopyranose is an organic compound belonging to the class of amino sugars. It is a monosaccharide derivative, specifically an epimer of N-Acetyl-D-Galactosamine, differing only in the configuration of the hydroxyl group at the C-4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-2-Deoxy-D-Talopyranose can be synthesized through multiple-step chemical processes. One common method involves the reaction of N-Acetyl-D-Glucosamine with D-Arabinose under physical or enzymatic conditions . Another method includes the addition of nitrosyl chloride to acetylated glycal, followed by conversion to an acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine .

Industrial Production Methods

Industrial production of this compound typically involves the use of acetylated glycals and nitrosyl chloride, followed by reduction and acetylation steps. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-Deoxy-D-Talopyranose undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride, zinc-copper couple, and various acetylating agents. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include acetylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetamido-2-Deoxy-D-Talopyranose has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.

    Biology: Plays a role in the study of cell surface carbohydrates and their interactions.

    Industry: Used in the production of various biochemical reagents and as a precursor for other chemical compounds.

Comparison with Similar Compounds

2-Acetamido-2-Deoxy-D-Talopyranose is similar to other amino sugars such as N-Acetyl-D-Galactosamine, N-Acetyl-D-Glucosamine, and N-Acetyl-D-Mannosamine. it is unique in its specific configuration and the resulting biochemical properties. This uniqueness makes it valuable for specific applications where other amino sugars may not be suitable .

List of Similar Compounds

  • N-Acetyl-D-Galactosamine
  • N-Acetyl-D-Glucosamine
  • N-Acetyl-D-Mannosamine

Biological Activity

2-Acetamido-2-Deoxy-D-Talopyranose (TalNAc) is an amino sugar that plays a significant role in various biological processes and has potential therapeutic applications. As a noncompetitive inhibitor of glycosidase enzymes, TalNAc disrupts the enzymatic cleavage of glycoconjugates, impacting cellular functions and biochemical pathways. This article explores the biological activity of TalNAc, including its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C₇H₁₃N₁O₇
  • Molecular Weight : 189.19 g/mol
  • Structure : It features an acetamido group at the C-2 position and a deoxy group, which distinguishes it from other amino sugars like N-acetyl-D-galactosamine.

Synthesis

TalNAc can be synthesized through various methods, primarily involving modifications of D-lyxose or related sugar derivatives. A common synthetic route includes:

  • Starting Material : D-lyxose
  • Reagents : Acetic anhydride and ammonium acetate
  • Procedure : The reaction conditions typically involve heating under controlled conditions to facilitate the formation of the acetamido group.

The primary biological activity of this compound involves its role as a noncompetitive inhibitor of glycosidase enzymes. This inhibition affects:

  • Glycoconjugate Metabolism : By preventing the cleavage of glycoconjugates, TalNAc alters the normal functioning of metabolic pathways involving these biomolecules.
  • Cellular Functions : Disruption of glycoconjugate metabolism can lead to changes in cell signaling and interactions, which are crucial for various physiological processes.

Research Applications

TalNAc has diverse applications in scientific research:

  • Glycobiology : Used to study cell surface carbohydrates and their interactions.
  • Drug Development : Investigated for potential use in developing antiviral and anti-tumor drugs due to its inhibitory effects on glycosidases.
  • Biochemical Reagents : Serves as a precursor for synthesizing complex carbohydrates and glycoproteins.

Comparative Analysis with Similar Compounds

The biological activity of TalNAc can be compared with other amino sugars such as N-acetyl-D-galactosamine (GalNAc) and N-acetyl-D-glucosamine (GlcNAc). The following table summarizes key differences:

CompoundStructure CharacteristicsBiological Activity
This compoundAcetamido at C-2, deoxy at C-2Noncompetitive inhibitor of glycosidases
N-Acetyl-D-Galactosamine (GalNAc)Acetamido at C-2, hydroxyl at C-4Involved in glycoprotein synthesis
N-Acetyl-D-Glucosamine (GlcNAc)Acetamido at C-2, hydroxyl at C-3Key component in chitin and glycoproteins

Case Studies

  • Inhibition of Glycosidases : A study demonstrated that TalNAc effectively inhibited specific glycosidases involved in carbohydrate metabolism, suggesting its potential in treating metabolic disorders .
  • Antiviral Applications : Research indicates that derivatives of TalNAc are being explored for their antiviral properties, particularly against viruses that exploit glycosylation for entry into host cells .
  • Role in Bacterial Polysaccharides : TalNAc's epimer, UDP-N-acetyl-D-talosamine, is crucial for bacterial capsular polysaccharide biosynthesis, highlighting its importance in microbiological studies .

Properties

IUPAC Name

N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-XLSKCSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725229
Record name 2-Acetamido-2-deoxy-D-talopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282727-46-2
Record name 2-Acetamido-2-deoxy-D-talopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
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N-Acetylhexosamine dialdose
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Q & A

Q1: How is 2-Acetamido-2-Deoxy-D-Talose synthesized?

A: One established method for synthesizing 2-Acetamido-2-Deoxy-D-Talose starts with D-Lyxose. [] The process involves several steps, including a reaction with nitromethane in the presence of sodium methoxide to form 1-deoxy-1-nitro-D-galactitol. This intermediate is then acetylated and reacted with ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-talitol. A modified Nef reaction converts this compound to 2-acetamido-2-deoxy-D-talose. []

Q2: What is the significance of the C-disaccharide derivative of 2-Acetamido-2-Deoxy-D-Talose?

A: Research has focused on the C-disaccharide derivative, specifically the alpha-C(1-->3)-D-mannopyranoside of N-acetyltalosamine (α-D-Manp-(1-->3)CH(2)-D-TalNAc). This compound, synthesized through a multi-step process involving radical C-glycosidation, has been found to be inactive as an inhibitor of glycosidases and human alpha-1,3-fucosyltransferase VI, unlike its epimer, the alpha-C(1-->3)-D-mannopyranoside of N-acetylgalactosamine. [] This finding highlights the impact of subtle structural differences on biological activity.

Q3: What is the role of 2-Acetamido-2-Deoxy-D-Talose in bacterial capsular polysaccharides?

A: While 2-Acetamido-2-Deoxy-D-Talose itself is not a direct component of bacterial capsular polysaccharides, its epimer, UDP-N-acetyl-D-talosamine (UDP-TalNAc), is a key substrate in their biosynthesis. The enzyme CapG, found in bacteria like Staphylococcus aureus, catalyzes the epimerization of UDP-TalNAc to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a crucial precursor for the synthesis of capsular polysaccharide type 5 (CP5). [] Understanding the structural features of CapG and its interaction with UDP-TalNAc offers potential targets for developing anti-infective agents.

Q4: What are the implications of studying enzymes like CapG that utilize 2-Acetamido-2-Deoxy-D-Talose derivatives?

A: The study of enzymes like CapG, which utilize derivatives of 2-Acetamido-2-Deoxy-D-Talose, is crucial for understanding bacterial pathogenesis and developing novel therapeutic strategies. [] By characterizing the structure and function of these enzymes, researchers can identify potential targets for inhibiting the synthesis of bacterial capsular polysaccharides. This could lead to new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.

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